molecular formula C19H28ClNO2 B2832893 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 4563-09-1

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No.: B2832893
CAS No.: 4563-09-1
M. Wt: 337.89
InChI Key: ADRPKDRCRGRUEI-UHFFFAOYSA-N
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Description

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a naphthalene ring, a diisopropylamino group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride typically involves the following steps:

  • Formation of the Naphthalen-1-yloxy Intermediate:

      Starting Material: Naphthol

      Reagents: Alkyl halides (e.g., 1-chloropropane)

      Conditions: Base (e.g., potassium carbonate) in an aprotic solvent (e.g., dimethylformamide)

      Reaction: Nucleophilic substitution to form naphthalen-1-yloxypropane

  • Amination:

      Starting Material: Naphthalen-1-yloxypropane

      Reagents: Diisopropylamine

      Conditions: Heating under reflux in an appropriate solvent (e.g., ethanol)

      Reaction: Nucleophilic substitution to introduce the diisopropylamino group

  • Hydrochloride Formation:

      Starting Material: 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol

      Reagents: Hydrochloric acid

      Conditions: Aqueous or alcoholic solution

      Reaction: Formation of the hydrochloride salt

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize production.

Chemical Reactions Analysis

Types of Reactions: 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it to alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group or the naphthalen-1-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Alkyl halides or acyl halides in the presence of a base

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is utilized in several fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Used in biochemical assays and as a probe in studying enzyme activities.

    Medicine: Investigated for potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride exerts its effects depends on its application:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate biochemical pathways, influencing processes such as signal transduction or metabolic reactions.

Comparison with Similar Compounds

  • 1-(Diisopropylamino)-2-propanol hydrochloride
  • 1-(Naphthalen-1-yloxy)-2-propanol hydrochloride
  • 3-(Naphthalen-1-yloxy)-1-propanol hydrochloride

Comparison: 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is unique due to the presence of both the diisopropylamino group and the naphthalen-1-yloxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and versatile applications in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[di(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-14(2)20(15(3)4)12-17(21)13-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,14-15,17,21H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRPKDRCRGRUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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